molecular formula C13H22N2O3 B1531093 6-Boc-octahydro-1,6-naphthyridin-2(1H)-one CAS No. 1221818-65-0

6-Boc-octahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B1531093
CAS RN: 1221818-65-0
M. Wt: 254.33 g/mol
InChI Key: VZSTYWQZSYOHSE-UHFFFAOYSA-N
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Description

6-Boc-octahydro-1,6-naphthyridin-2(1H)-one is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound with a chemical formula of C10H14O2 and a molecular weight of 174.22 g/mol. 6-Boc-octahydro-1,6-naphthyridin-2(1H)-one is also known as Boc-naphthyridine, Boc-2-naphthyridine, and Boc-6-naphthyridine. This compound is widely used in the synthesis of various chemical compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biomedical Applications

Naphthyridines, including the 1,6-naphthyridin-2(1H)-ones subfamily, are notable for their synthetic versatility and biomedical applications. They serve as ligands for various receptors in the body, showing potential in drug discovery and pharmaceutical chemistry. The synthetic methodologies for these compounds, encompassing a wide range of substituents and starting from preformed pyridine or pyridone rings, are crucial for developing novel therapeutic agents (Oliveras et al., 2021).

Organic Semiconductor Materials

Research on naphthyridine derivatives also extends to materials science, where they have been used to develop novel organic semiconductor materials. For example, compounds based on 1,5-naphthyridine show promise in opto-electrical properties, demonstrating potential for applications in OLEDs and other electronic devices. Their thermal stability and fluorescence emission characteristics are particularly notable (Wang et al., 2012).

Hydrogen Storage

Naphthyridine derivatives have also found application in the field of hydrogen storage, a key area of research for sustainable energy. Compounds like ammonia-borane, which share some structural similarities with naphthyridines, have been explored for their potential to store and release hydrogen efficiently, a critical aspect of developing sustainable transportation fuels (Stephens et al., 2007).

Catalysis and Chemical Reactions

The utility of naphthyridine and related compounds in catalysis and various chemical reactions has been documented. For example, the synthesis and reactivity of hydrido CNC pincer cobalt(III) complexes, which might share reactive intermediates or synthetic strategies with the compound , highlight the role of such structures in facilitating hydrosilylation of aldehydes and ketones, demonstrating their importance in organic synthesis (Zhou et al., 2015).

properties

IUPAC Name

tert-butyl 2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10-9(8-15)4-5-11(16)14-10/h9-10H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSTYWQZSYOHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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